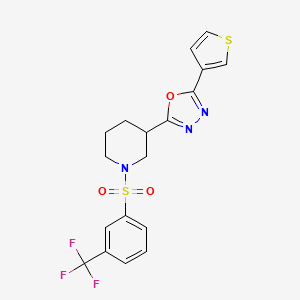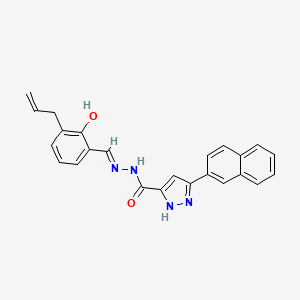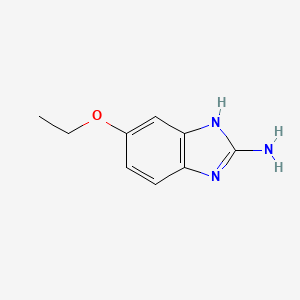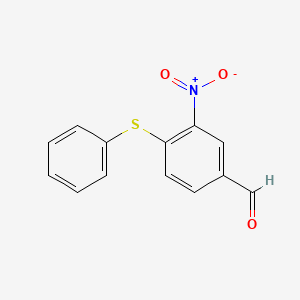![molecular formula C14H13N3O2 B2722911 2-[1-Methoxy-3-(4-methoxyanilino)-2-propenylidene]malononitrile CAS No. 1164508-01-3](/img/structure/B2722911.png)
2-[1-Methoxy-3-(4-methoxyanilino)-2-propenylidene]malononitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[1-Methoxy-3-(4-methoxyanilino)-2-propenylidene]malononitrile” is a chemical compound with the molecular formula C14H13N3O2 . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of this compound consists of 14 carbon atoms, 13 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms .Aplicaciones Científicas De Investigación
Photochemical Behavior and Applications
The photoreactions of related compounds, such as 3-alkoxy-1,1,-dicyano-1-alkenes, have been extensively studied, revealing their potential for rearrangements to cyclopropanes via migration and ring closure mechanisms. These compounds demonstrate the intricate photochemical behaviors that can be leveraged in synthetic chemistry for the creation of complex molecular structures. For example, direct irradiation studies on analogs bearing oxygen or nitrogen groups have elucidated pathways to both rearrangement and ring-opening products, highlighting their utility in photochemically driven synthetic processes (Leitich & Heise, 2002).
Synthetic Routes to Heterocyclic Compounds
Reactions involving compounds like 2-[1-Methoxy-3-(4-methoxyanilino)-2-propenylidene]malononitrile with other chemical reagents have been shown to afford valuable heterocyclic structures. This is exemplified by the synthesis of phenyl-substituted pyridines through reactions with malononitrile, illustrating a broader application in generating diverse heterocyclic systems with potential pharmaceutical relevance (Tyndall, Nakib, & Meegan, 1988).
Material Science and OLED Applications
In material science, the synthesis of compounds structurally similar to 2-[1-Methoxy-3-(4-methoxyanilino)-2-propenylidene]malononitrile has led to the development of low molecular weight organic light-emitting diode (OLED) materials. These materials, such as 2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile, have been investigated for their solid-state emission and electroluminescence properties, demonstrating the potential for application in OLED technology and highlighting the broad applicability of such compounds in developing advanced electronic and photonic materials (Percino et al., 2019).
Catalytic Applications and Synthetic Chemistry
The catalytic use of thiourea for asymmetric Michael addition reactions involving activated methylene compounds to α,β-unsaturated imides has been explored, showcasing the synthetic versatility of compounds with structural features akin to 2-[1-Methoxy-3-(4-methoxyanilino)-2-propenylidene]malononitrile. This research provides insights into the enantioselective synthesis of Michael adducts, further emphasizing the role of such compounds in facilitating complex chemical transformations (Inokuma, Hoashi, & Takemoto, 2006).
Propiedades
IUPAC Name |
2-[(E)-1-methoxy-3-(4-methoxyanilino)prop-2-enylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-18-13-5-3-12(4-6-13)17-8-7-14(19-2)11(9-15)10-16/h3-8,17H,1-2H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSHEGHITQYAPG-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC=CC(=C(C#N)C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N/C=C/C(=C(C#N)C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2722830.png)

![1-[4-({6-Fluoro-2-[(4-methylpiperidin-1-yl)carbonyl]quinolin-4-yl}amino)phenyl]ethanone](/img/structure/B2722835.png)
![4-fluoro-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide](/img/structure/B2722837.png)
![N-benzyl-2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2722838.png)

![5-Tert-butyl 1-ethyl 5-azaspiro[2.4]heptane-1,5-dicarboxylate](/img/structure/B2722840.png)



![4-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)-1,4-oxazepane](/img/structure/B2722849.png)

